methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a pyrazole ring fused with a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium methoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives .
Scientific Research Applications
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its cytotoxic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pyrazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the tetrahydropyrimidine ring.
4-(1,3-Diphenyl-1H-pyrazol-4-yl)methylene derivatives: Similar structure but different functional groups attached to the pyrazole ring.
Uniqueness
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 6-(1,3-diphenylpyrazol-4-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H22N4O3/c1-15-19(22(28)30-3)21(24-23(29)26(15)2)18-14-27(17-12-8-5-9-13-17)25-20(18)16-10-6-4-7-11-16/h4-14,21H,1-3H3,(H,24,29) |
InChI Key |
OAZOJLSJVXHNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.